Orotirelin belongs to the class of neuropeptides and specifically interacts with orexin receptors (OX1 and OX2), which are G-protein coupled receptors. These receptors are crucial for mediating the effects of orexin on various biological processes.
The synthesis of orotirelin involves several key steps, typically starting from the precursor protein prepro-orexin. The process can be summarized as follows:
Technical parameters such as temperature and pH during synthesis can significantly affect yield and purity, although specific conditions may vary based on experimental setups.
Orotirelin has a unique molecular structure characterized by its peptide composition. It consists of 33 amino acids with a specific sequence that enables its binding to orexin receptors.
The three-dimensional conformation of orotirelin is crucial for its interaction with orexin receptors, influencing its efficacy as a signaling molecule.
Orotirelin participates in various biochemical reactions within the body, primarily involving its binding to orexin receptors. The key reactions include:
Technical parameters such as receptor affinity (Kd values) and efficacy (EC50 values) are essential for understanding the potency of orotirelin in these reactions.
The mechanism of action of orotirelin involves its interaction with orexin receptors located in the brain:
Orotirelin exhibits several notable physical and chemical properties:
These properties are critical for its formulation in therapeutic applications.
Orotirelin has several scientific applications:
Thyrotropin-releasing hormone (TRH), a tripeptide (pyroGlu-His-Pro-NH₂), was first isolated in 1969 and recognized as a key hypothalamic regulator of pituitary thyroid-stimulating hormone release. Early neuropharmacological research focused on developing stable TRH analogs resistant to enzymatic degradation, aiming to overcome the short plasma half-life (<5 minutes) of native TRH. Orotirelin (also known as taltirelin) emerged from systematic structure-activity relationship studies in the 1990s, featuring a 6-methyl modification on the imidazole ring of histidine, which significantly enhanced metabolic stability while retaining high affinity for TRH receptors [2] [3]. This period coincided with the discovery of TRH’s extra-pituitary neurological effects, including neuromodulation of cholinergic and monoaminergic systems, sparking interest in TRH analogs for neurodegenerative conditions. The development of orotirelin represented a strategic shift from endocrine applications toward targeted neuroprotection, reflecting evolving paradigms in neuropharmacology [3] [7].
Table 1: Key Milestones in TRH Analog Development
Year | Development | Significance |
---|---|---|
1969 | Isolation of native TRH | Identification of hypothalamic thyrotropin-releasing peptide |
1980s | First-generation analogs (e.g., protirelin) | Improved plasma stability but limited CNS penetration |
1992 | Synthesis of orotirelin (taltirelin) | Methyl modification enhanced metabolic stability and brain bioavailability |
2002 | In vivo neuroprotection evidence | Demonstrated efficacy in ischemia-reperfusion models [2] |
Contemporary research positions orotirelin as a multifunctional modulator of neuroendocrine pathways. In vivo studies demonstrate its ability to cross the intact blood-brain barrier (BBB), with brain-to-plasma concentration ratios comparable to physiological substrates. Using [³H]MeTRH binding assays, researchers confirmed that intravenously administered orotirelin (0.3 mg/kg) significantly increases the dissociation constant (Kd) of TRH receptors by 33.6% in sham-treated mice and 51.4% in ischemic brains, indicating direct receptor engagement [2]. This BBB permeability enables orotirelin to influence central neuroendocrine functions beyond pituitary-thyroid axis modulation, including:
Advanced models like 3D-bioprinted neuronal networks and zebrafish blood-brain barrier platforms now enable high-fidelity study of orotirelin’s spatial effects on neuroendocrine secretion dynamics [4].
Orotirelin addresses critical limitations in current neuroprotective strategies through three distinct mechanisms:
Multi-target engagement: Unlike single-pathway agents, orotirelin concurrently modulates oxidative stress (via ROS scavenging), apoptosis (via caspase-3 inhibition), and protein misfolding (via tau phosphorylation regulation). In ischemic mouse models, orotirelin reduces hippocampal CA1 neuronal loss by >39.9% after bilateral carotid occlusion, outperforming mono-mechanistic antioxidants [2] [8].
Disease-modifying potential: Orotirelin attenuates hallmarks of neurodegeneration by inhibiting glycogen synthase kinase-3β (GSK-3β), reducing tau hyperphosphorylation by 40–60% in hydrogen peroxide-stressed neuronal cells at 50 μM concentrations [8] [10]. This contrasts with symptomatic Alzheimer’s drugs (e.g., acetylcholinesterase inhibitors) that lack disease-modifying effects.
Neuroendocrine biomarker utility: As neuroendocrine tumors (NETs) increasingly inform CNS drug development, orotirelin’s interaction with somatostatin receptors (SSTRs) provides a theranostic bridge. Well-differentiated NETs express high SSTR densities, and orotirelin’s structural similarity to peptide radionuclide therapy ligands (e.g., ¹⁷⁷Lu-Dotatate) enables imaging of drug distribution in neural tissues [1] [7] [9].
Table 2: Neuroprotective Efficacy in Preclinical Models
Model System | Intervention | Key Outcome | Reference |
---|---|---|---|
C57BL/6J mice (forebrain ischemia) | Orotirelin 0.3 mg/kg IV | 39.9% reduction in hippocampal CA1 neuronal loss vs. controls [2] | [2] |
SH-SY5Y cells (H₂O₂-induced stress) | Orotirelin analog 50 μM | 60% decrease in ROS; ΔΨm stabilization; 45% lower caspase-3 activity [10] | [10] |
PC12 cells (oxidative stress) | Orotirelin pre-treatment | 2.5-fold increase in Mn/SOD mRNA; reduced intracellular Ca²⁺ flux [8] | [8] |
The convergence of these actions positions orotirelin as a template for next-generation neuroprotective agents targeting complex pathologies like Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Current research focuses on optimizing its therapeutic index through structural refinements and targeted delivery systems [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7